N-(1,3-苯并二氧杂环戊烯-5-基)-3-氯丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

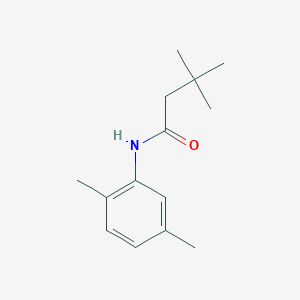

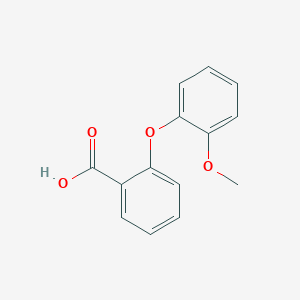

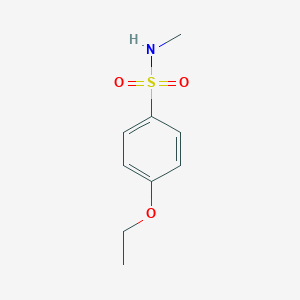

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide (also known as BCP) is a synthetic compound that is widely used in laboratory experiments. BCP is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the biochemical and physiological effects of its own structure.

科学研究应用

抗癌活性

“N-(1,3-苯并二氧杂环戊烯-5-基)-3-氯丙酰胺”及其衍生物因其潜在的抗癌特性而受到研究。 研究表明,这些化合物可以被合成并评估其对各种癌细胞系的活性,例如前列腺癌、胰腺癌和急性淋巴细胞白血病 . 这些化合物的构效关系 (SAR) 研究对于理解其作用机制以及设计更有效的类似物至关重要。

微管聚合抑制

该化合物与其他已知抗癌活性的分子的结构相似性表明它可能通过抑制微管聚合发挥作用。 这种机制是抗癌剂的常见靶点,因为它会导致癌细胞有丝分裂阻滞和凋亡 .

细胞周期阻滞

对类似化合物的进一步机制研究表明其具有在 S 期引起细胞周期阻滞的能力。 这种效应非常重要,因为它可以阻止癌细胞增殖,最终导致其死亡 .

凋亡诱导

诱导凋亡,或程序性细胞死亡,是该化合物的另一个潜在应用。 通过触发癌细胞凋亡,它可以有效减少肿瘤生长和扩散 .

化学反应性和功能多样性

该化合物的衍生物表现出一系列反应性,使其适用于各种化学反应。 这种功能多样性包括与它们的乙酰胺基团相关的反应、与不同试剂的相互作用以及可能发生氧化或还原的潜力.

药物设计模板

该化合物是设计新药的模板。 它的分子骨架可以被修饰以增强其生物活性并优化其药代动力学性质 .

早期发现研究

西格玛奥德里奇将这种化合物提供给早期发现研究人员,作为其独特化学品收藏的一部分。 它被用于药物发现的早期阶段,以识别新的治疗候选药物 .

安全性和储存研究

了解化学化合物的安全特性和储存要求对于在研究环境中进行操作和应用至关重要。 该化合物属于可燃固体储存类别 11,表明对其安全储存需要采取特定预防措施 .

作用机制

Target of Action

Related compounds, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines . The primary target of these compounds is often microtubules and their component protein, tubulin .

Mode of Action

Similar compounds have been shown to interact with their targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can cause mitotic blockade and induce cell apoptosis .

Biochemical Pathways

Related compounds have been shown to affect themicrotubule assembly pathway , leading to downstream effects such as cell cycle arrest and apoptosis .

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

生化分析

Biochemical Properties

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), influencing their activity and thereby affecting various biochemical pathways . The interaction with COX enzymes suggests potential anti-inflammatory properties, while the interaction with HDAC indicates possible roles in gene expression regulation and cancer therapy. Additionally, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide may interact with other biomolecules, such as tubulin, affecting microtubule dynamics and cell division processes .

Cellular Effects

The effects of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of COX enzymes, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide can alter the production of prostaglandins, which are key mediators of inflammation. Furthermore, its interaction with HDAC can lead to changes in gene expression, promoting apoptosis in cancer cells . The compound also affects cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

At the molecular level, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of COX and HDAC enzymes, inhibiting their activity and leading to downstream effects on biochemical pathways . In the case of COX, this inhibition reduces the synthesis of pro-inflammatory prostaglandins, while HDAC inhibition results in the accumulation of acetylated histones, promoting gene expression changes and apoptosis . Additionally, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide may interact with tubulin, stabilizing or destabilizing microtubules and affecting cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation or metabolic processes . Long-term studies have shown that prolonged exposure to N-(1,3-benzodioxol-5-yl)-3-chloropropanamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are particularly relevant in the context of cancer therapy, where long-term inhibition of HDAC can result in significant anti-tumor effects .

Dosage Effects in Animal Models

The effects of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide vary with different dosages in animal models. At low doses, the compound may exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes that facilitate the excretion of the compound . The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity and binding affinity to transport proteins . These properties determine the localization and accumulation of the compound, affecting its overall activity and efficacy .

Subcellular Localization

The subcellular localization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide plays a crucial role in its activity and function. The compound is known to localize in the nucleus, where it interacts with HDAC and influences gene expression . Additionally, it may be found in the cytoplasm, where it interacts with metabolic enzymes and affects cellular metabolism . The localization of N-(1,3-benzodioxol-5-yl)-3-chloropropanamide is directed by specific targeting signals and post-translational modifications that guide its transport to different cellular compartments .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZCNFYSDCOWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364509 |

Source

|

| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83449-17-6 |

Source

|

| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。